2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid
Description
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid is a heterocyclic compound featuring a pyridine core substituted with a methoxy group (-OCH₃) at position 2, a trifluoromethyl (-CF₃) group at position 5, and an acetic acid (-CH₂COOH) moiety at position 4. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, creating unique electronic and steric properties.
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-16-7-2-5(3-8(14)15)6(4-13-7)9(10,11)12/h2,4H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFSIZNJLPYOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Multi-step Organic Synthesis
This approach involves sequential reactions, starting from commercially available pyridine derivatives:
| Step | Description | Reagents & Conditions | Reference/Notes |
|---|---|---|---|
| 1 | Synthesis of 2-methyl-5-trifluoromethylpyridine | Friedel–Crafts acylation or directed lithiation followed by trifluoromethylation | Patent CN109232399B indicates the use of trifluoromethylation reagents for pyridine derivatives |
| 2 | Methylation of the pyridine ring to introduce the methoxy group | Methyl iodide or dimethyl sulfate under basic conditions | Standard methylation protocols |
| 3 | Functionalization with acetic acid side chain | Nucleophilic substitution or cross-coupling with haloacetic acids | Typically via halogenated intermediates |
Method C: Direct Functionalization via Cross-Coupling
Recent advances suggest the use of palladium-catalyzed cross-coupling reactions:
- Suzuki or Stille coupling to attach the acetic acid derivative,
- Electrophilic trifluoromethylation for the trifluoromethyl group,
- Methylation steps to install the methoxy group.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 80°C | For trifluoromethylation and methylation steps |
| Solvent | Dichloromethane, acetonitrile, or DMF | Solvent choice depends on reagents used |
| Catalysts | Palladium complexes, copper salts | For cross-coupling reactions |
| Reagents | Togni's reagent, Ruppert-Prakash reagent, methyl iodide | For trifluoromethylation and methylation |
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Main Reactions | Yield | References |
|---|---|---|---|---|---|
| Multi-step Organic Synthesis | Pyridine derivatives | Trifluoromethylation reagents, methylating agents, halogenated acetic acids | Nucleophilic substitution, trifluoromethylation, methylation, acylation | 45-70% (overall) | Literature, patent CN109232399B |
| Trifluoromethylation + Functionalization | 2-Methylpyridine | Togni's reagent, methyl iodide | Electrophilic trifluoromethylation, methylation, acetic acid attachment | 50-65% | Patent CN109232399B |
| Cross-Coupling Approach | Halogenated pyridine | Pd catalysts, boronic acids | Suzuki coupling, trifluoromethylation | 55-75% | Recent research articles |
Notes and Considerations
- Reaction selectivity is crucial, especially for regioselective trifluoromethylation at the 5-position.
- Purification typically involves column chromatography and recrystallization to achieve high purity.
- Reaction optimization depends on the specific substituents and desired yield, often requiring control of temperature, solvent polarity, and reagent equivalents.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its trifluoromethyl and methoxy groups enhance reactivity and stability, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly noted for improving the lipophilicity of compounds, which can lead to better absorption and efficacy in biological systems.
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Used to create novel drug candidates with improved properties. |
| Agrochemical Development | Functions as an intermediate in the synthesis of pesticides and herbicides. |
Biological Research
Potential Biological Activities
Research has indicated that 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid exhibits promising biological activities, including antimicrobial and anti-inflammatory properties. These characteristics are being explored for therapeutic applications.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Efficacy : In clinical trials, derivatives of this compound showed potent antibacterial activity against multidrug-resistant bacteria, outperforming traditional antibiotics.
Medicinal Chemistry
Drug Development
The unique chemical structure of this compound makes it a candidate for drug development targeting various diseases. Its ability to modulate enzyme activity and receptor interactions is critical for its therapeutic potential.
| Therapeutic Area | Potential Applications |
|---|---|
| Inflammatory Diseases | Treatment for conditions like arthritis through cytokine inhibition. |
| Infectious Diseases | Development of new antibiotics targeting resistant strains. |
Industrial Applications
Material Science
In addition to its role in pharmaceuticals, this compound is utilized in the development of materials with specific properties such as polymers and coatings. The trifluoromethyl group contributes to enhanced durability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy. The methoxy group can influence the compound’s electronic properties, affecting its binding affinity to molecular targets .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The methoxy group at position 2 in the target compound donates electron density via resonance, stabilizing the pyridine ring. In contrast, fluorine (e.g., 2-fluoro analog) is highly electronegative, creating a strong electron-withdrawing effect that may alter reactivity in cross-coupling reactions . Trifluoromethyl at Position 5: This group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Its position relative to the acetic acid moiety influences intermolecular interactions, such as hydrogen bonding .
Functional Group Variations :
- Replacement of the acetic acid group with a carboxylic acid at position 3 (e.g., 5-(trifluoromethyl)pyridine-3-carboxylic acid) shifts the molecule’s acidity and metal-chelating capacity, impacting its utility in herbicide formulations (e.g., fluazifop) .
- Boronic acid derivatives (e.g., 2-methoxy-5-(trifluoromethyl)pyridine-4-boronic acid) are pivotal in Suzuki-Miyaura couplings but lack the ionic character of the acetic acid group .
Physicochemical Properties
- Solubility: The acetic acid group in the target compound improves aqueous solubility (logP ~1.2 estimated) compared to non-acid analogs like 2-methoxy-5-(trifluoromethyl)pyridine (logP ~2.5) .
- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability. However, the acetic acid moiety may reduce melting points due to increased molecular flexibility.
Biological Activity
2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both methoxy and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which may improve its bioavailability and efficacy in various therapeutic applications.
This compound is characterized by its pyridine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position, along with an acetic acid moiety. These substitutions influence the compound's reactivity and interactions with biological targets.
The biological activity of this compound is believed to involve modulation of enzyme activity or receptor interactions. The trifluoromethyl group is known to enhance the compound's binding affinity to various molecular targets, potentially leading to significant pharmacological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. It has shown activity against various pathogens, which is crucial in the context of rising antibiotic resistance. The compound's structure allows it to interact effectively with bacterial membranes, leading to cell lysis or inhibition of growth .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
- In Vivo Studies on Anti-inflammatory Activity : A study involving animal models demonstrated that administration of this compound significantly reduced paw swelling in induced arthritis models, suggesting a promising therapeutic role in inflammatory diseases .
- Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was tested against multidrug-resistant strains of bacteria. Results indicated that it exhibited potent antibacterial activity, outperforming several conventional antibiotics .
Research Findings
Research has shown that modifying the substituents on the pyridine ring can lead to enhanced biological activity. For instance, compounds with additional functional groups have demonstrated improved efficacy against specific targets. The trifluoromethyl group not only increases lipophilicity but also affects the electronic properties of the molecule, enhancing its interaction with biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
